Tris(butylcyclopentadienyl)yttrium is often referenced in the context of precursor materials for thin film growth. It has been identified under various identifiers including the CAS number 312739-77-8 and the EC number 680-778-1. The compound is recognized for its high purity (99.9%) and is sensitive to air and moisture, requiring careful handling during synthesis and application .
The synthesis of tris(butylcyclopentadienyl)yttrium typically involves the reaction of yttrium metal with butylcyclopentadiene in an inert atmosphere to prevent oxidation or hydrolysis. The process can be described as follows:
Thermogravimetric analysis indicates that tris(butylcyclopentadienyl)yttrium remains stable up to 190 °C for extended periods, making it suitable for high-temperature applications .
The compound exhibits a characteristic yellow liquid appearance, confirming its homoleptic nature and providing insights into its potential reactivity as a precursor in thin film applications .
Tris(butylcyclopentadienyl)yttrium participates in various chemical reactions, primarily in the context of thin film deposition:
The mechanism by which tris(butylcyclopentadienyl)yttrium functions as a precursor involves its thermal decomposition upon heating during deposition processes:
This mechanism highlights the efficiency of tris(butylcyclopentadienyl)yttrium in forming high-quality thin films with minimal contamination .
Tris(butylcyclopentadienyl)yttrium exhibits several notable physical and chemical properties:
These properties make it an attractive choice for researchers looking to utilize yttrium in advanced material applications.
Tris(butylcyclopentadienyl)yttrium finds extensive use in various scientific and industrial applications:
The versatility of tris(butylcyclopentadienyl)yttrium underscores its significance in advancing technologies related to electronics and materials science.
Tris(butylcyclopentadienyl)yttrium(III) (CAS 312739-77-8) features a central yttrium atom coordinated to three n-butylcyclopentadienyl (n-BuCp) ligands in a homoleptic trigonal planar geometry [6] [9]. Each cyclopentadienyl (Cp) ring bonds to yttrium via η⁵-coordination, creating a symmetric molecular framework. Nuclear Magnetic Resonance (NMR) analysis reveals distinct proton signals: aromatic Cp protons resonate at 5.8–6.0 ppm, while butyl chain protons appear as multiplets between 0.9–2.5 ppm [9]. This configuration balances molecular stability with volatility—a critical trait for vapor-phase deposition applications. The compound’s liquid state at room temperature (density: 1.11 g/mL) distinguishes it from solid analogs like unsubstituted YCp₃ (CAS 1294-07-1), enabling simplified handling and direct vaporization without sublimation [5] [10].
Parameter | Value | Measurement Method | |
---|---|---|---|
Coordination Mode | η⁵ | NMR/XRD | |
Molecular Symmetry | Trigonal Planar | Computational Modeling | |
Aromatic Proton Shift (¹H) | 5.866–6.011 ppm | NMR | |
Density (25°C) | 1.11 g/mL | Gravimetric Analysis | |
Refractive Index (n20/D) | 1.5685 | Ellipsometry | [5] [9] |
The alkyl chain structure (linear n-butyl vs. branched sec-butyl) critically modulates precursor performance. The n-butyl group in Y(n-BuCp)₃ provides optimal steric bulk to prevent molecular aggregation while maintaining a low vaporization temperature (57°C flash point) [10]. In contrast, the bulkier sec-butyl isomer (Y(sBuCp)₃) exhibits enhanced thermal stability, with thermogravimetric analysis (TGA) showing no decomposition residues after 18 weeks at 190°C [3]. This stability arises from the branched chain’s electron-donating effect, which strengthens the Y–Cp bond and raises decomposition onset temperatures by ~20°C compared to n-butyl analogs [8]. However, sec-butyl’s steric hindrance reduces ALD growth rates (1.7 Å/cycle for Y(sBuCp)₃ vs. 1.9 Å/cycle for Y(n-BuCp)₃) due to slower ligand desorption kinetics [3] [8].
Homoleptic complexes like Y(n-BuCp)₃ (all ligands identical) dominate industrial ALD/CVD processes due to simplified synthesis and predictable decomposition pathways. Their symmetrical structure ensures uniform vapor pressure and eliminates ligand-exchange reactions during evaporation—common pitfalls in heteroleptic designs (e.g., mixed Cp/amido complexes) [3] [9]. This translates to 30–50% lower manufacturing costs, as heteroleptic precursors require multi-step ligand substitutions to achieve volatility [3]. Additionally, homoleptic Y(n-BuCp)₃ generates carbon-free Y₂O₃ films (<0.5% C contamination), whereas heteroleptic variants often leave ligand fragments that incorporate impurities [3] [8]. The patent EP1659130A1 underscores this advantage, citing Y(sBuCp)₃’s "clean volatilization" for high-purity dielectric layers [8].
Liquid-phase precursors represent a paradigm shift from traditional solid sources by eliminating sublimation bottlenecks. Y(n-BuCp)₃’s liquid state enables direct injection into vaporizers, achieving consistent vapor flux at lower temperatures (vaporization onset: 150°C at 10 Torr) [9] [5]. This property is engineered through butyl substituents, which disrupt molecular packing while maintaining sufficient weight (MW: 452.50 g/mol) to prevent premature volatilization [2] [6]. Critically, its long-term thermal stability allows continuous operation at 190°C for >1,200 hours without clogging or decomposition—addressing a key limitation of solid precursors like YCp₃ [3]. Commercial systems leverage this by using bubbler delivery with carrier gases (Ar, N₂), achieving growth uniformity of ±2% over 200-mm wafers [3] [8].
Precursor | Vaporization Temp (°C) | Residue at 300°C (%) | Stability at 190°C | |
---|---|---|---|---|
Y(n-BuCp)₃ | 150 | 0.1 | Stable (tested: 18 weeks) | |
Y(sBuCp)₃ | 155 | 0.05 | Stable (tested: 18 weeks) | |
YCp₃ (solid) | 220 | 5.2 | Degrades after 48 hours | [3] [9] |
Parameter | Value | Conditions | |
---|---|---|---|
Growth Rate | 1.7 Å/cycle | 250–350°C, H₂O co-reactant | |
Carbon Contamination | <0.5 at% | XPS analysis | |
Dielectric Constant (κ) | 11.5–16 | MIS device @ 100 kHz | |
Roughness (RMS) | 0.66 nm | AFM (100 nm film) | |
Leakage Current | 3.2×10⁻³ A·cm⁻² @ 1 MV·cm⁻¹ | Pt/Y₂O₃/p-Si device | [3] [9] |
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